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Compound of Interest

Compound Name: 6-Nitropyridine-2-carboxamide
CAS No.: 60278-80-0
Cat. No.: B1612703
Get Quote
. J

Executive Summary

6-Nitropyridine-2-carboxamide (CAS: 21427-62-3) is a critical heterocyclic intermediate
employed in the synthesis of P2X3 antagonists and various kinase inhibitors. Its 2,6-
disubstitution pattern serves as a versatile scaffold for nucleophilic aromatic substitution (

) at the nitro position or modification of the amide functionality.[1] This guide provides a
definitive reference for its structural validation via NMR, IR, and Mass Spectrometry, alongside
a robust, self-validating synthesis protocol.

Compound Identity & Physicochemical Properties[2]
[31[4][5][6][7]
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IUPAC Name

6-Nitropyridine-2-carboxamide

Common Names

6-Nitro-2-picolinamide; 6-Nitropicolinamide

CAS Registry Number 21427-62-3
Molecular Formula
Molecular Weight 167.12 g/mol
Appearance Pale yellow to off-white crystalline solid
Soluble in DMSO, DMF, hot Methanol; sparingly
Solubility soluble in
Melting Point 169-172 °C (dec.)

Synthesis & Experimental Protocol

Objective: To synthesize high-purity 6-Nitropyridine-2-carboxamide from 6-Nitropyridine-2-

carboxylic acid via an acid chloride intermediate.

Reaction Workflow

The synthesis follows a two-step "one-pot" activation/amidation sequence to minimize

hydrolysis of the reactive intermediate.
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Figure 1: Synthetic pathway for the generation of 6-Nitropyridine-2-carboxamide.

Step-by-Step Protocol

e Activation:
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o Charge a flame-dried round-bottom flask with 6-Nitropyridine-2-carboxylic acid (1.0 eq)
and anhydrous Dichloromethane (DCM) (10 mL/g).

o Add a catalytic amount of DMF (2-3 drops).[1]

o Cool to 0°C under

atmosphere.

o Dropwise add Oxalyl Chloride (1.2 eq).[1] Caution: Vigorous gas evolution (

).[1]

o Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (formation of
acid chloride).

o In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

o Concentrate in vacuo to remove excess oxalyl chloride (yellow residue).[1]

e Amidation:

o Redissolve the residue in anhydrous THF (10 mL/g).

o Cool to 0°C.

o Bubble anhydrous Ammonia gas (

) through the solution for 15 minutes OR add 0.5M Ammonia in Dioxane (3.0 eq) dropwise.

o A precipitate (Ammonium Chloride + Product) will form immediately.[1]

o Stir at RT for 1 hour.

e Workup:
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[e]

Quench with water. Extract with Ethyl Acetate (3x).[1]

o

Wash organic layer with saturated

(to remove unreacted acid) and Brine.[1]

[¢]

Dry over

, filter, and concentrate.[1]

[¢]

Purification: Recrystallize from Ethanol/Hexane if necessary.

Spectroscopic Characterization

The following data confirms the structure of the isolated product.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

(2.50 ppm ref) | Frequency: 400 MHz[1][2]

The spectrum is characterized by a deshielded AMX aromatic system and two broad amide
singlets.
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Diagnostic Feature: The absence of the H-6 proton (typically ~8.6 ppm in pyridine) and the

downfield shift of H-5 confirm substitution at the 6-position.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal)[1]
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Wavenumber (

Assignment Notes
)
Primary amide
3420, 3180 asymmetric/symmetric stretch.
[1]
Amide | band.[1] Strong,
1695 characteristic of primary
amides.
Asymmetric nitro stretch.[1]
1545 . .
Very strong diagnostic band.
1355 Symmetric nitro stretch.[1][3]
Pyridine ring skeletal
1590, 1460

vibrations.[1]

Mass Spectrometry (LC-MS | ESI)

lonization: Electrospray lonization (ESI), Positive Mode (
]

e Parent lon:

e Adducts:

Fragmentation Pathway (MS/MS): The fragmentation pattern is dominated by the loss of the
nitro group and the amide moiety.
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Figure 2: Proposed ESI-MS fragmentation pathway for 6-Nitropyridine-2-carboxamide.

Quality Control & Impurity Profiling

To ensure suitability for downstream biological assays, the following impurities must be
monitored:

» 6-Nitropyridine-2-carboxylic acid (Starting Material):
o Detection: LC-MS (

169, negative mode often better for acids).[1]

o Removal: Bicarbonate wash during workup.
o Methyl 6-nitropyridine-2-carboxylate (Side Product):
o Origin: Reaction with methanol if used in quenching/workup.
o NMR: Singlet at ~3.9 ppm (
)[1]

e Residual Solvents:
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o DCM (5.76 ppm in DMSO), DMF (2.73, 2.89, 7.95 ppm in DMSO).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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